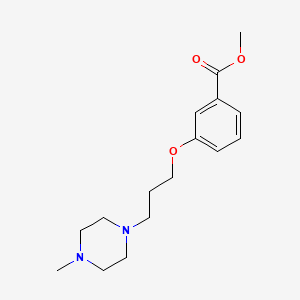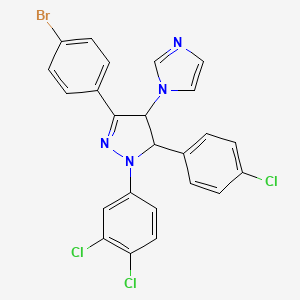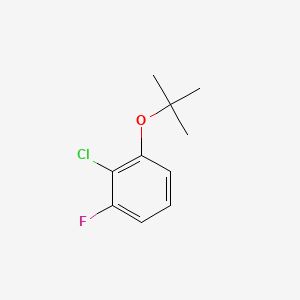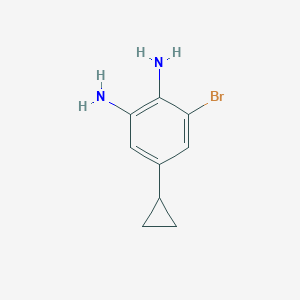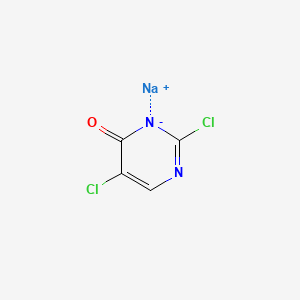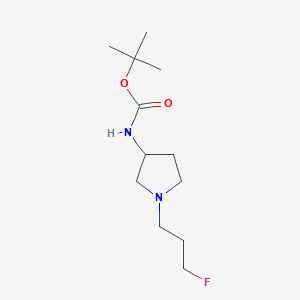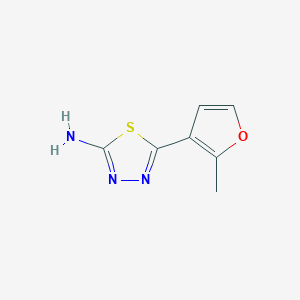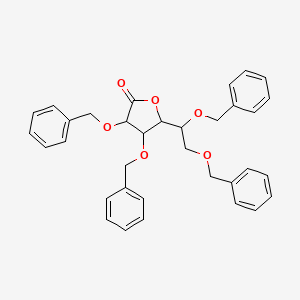
2-(2,6-Dichlorophenyl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an imidazole ring with a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde, such as formaldehyde.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable precursor containing the dichlorophenyl moiety reacts with the imidazole ring.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation of an appropriate precursor.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,6-Dichlorophenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: Substitution reactions can replace the chlorine atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(2,6-Dichlorophenyl)-1H-imidazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Diclofenac: A well-known anti-inflammatory drug with a similar dichlorophenyl group.
Imidazole derivatives: Other compounds containing the imidazole ring, such as antifungal agents and histamine receptor antagonists.
Uniqueness: 2-(2,6-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H6Cl2N2O |
|---|---|
Poids moléculaire |
241.07 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-15)14-10/h1-5H,(H,13,14) |
Clé InChI |
GDQFYMDUURGMAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=NC=C(N2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


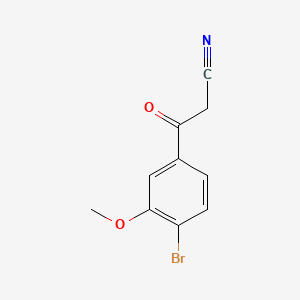
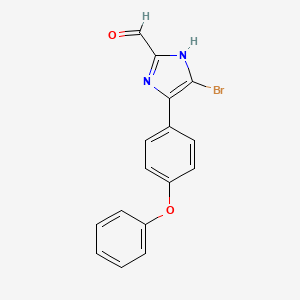

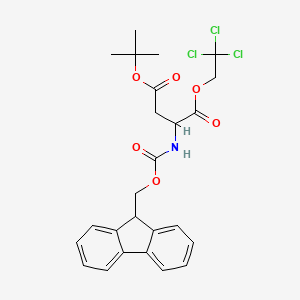
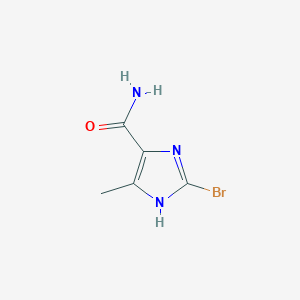
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
